

# Avotaciclib effect size measurement

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Current Status of Avotaciclib

The search results indicate that **Avotaciclib** (also known as BEY1107) is an investigational drug and has not yet been approved for any clinical use. Here is a summary of its known characteristics:

| Attribute                     | Description                                                                                                      |
|-------------------------------|------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action           | Orally active, selective cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2].                                     |
| Primary Targets               | CDK1 [1] [2].                                                                                                    |
| Development Stage             | Investigational; currently in Phase I clinical trials for various cancers [1].                                   |
| Reported Data Types           | Preclinical <i>in vitro</i> data (e.g., IC50/EC50 values on cell lines) [2].                                     |
| Reported Clinical Effect Size | No mature clinical trial results (e.g., Overall Survival, Progression-Free Survival) are publicly available [1]. |

## Comparison with Established CDK4/6 Inhibitors

In contrast to **Avotaciclib**, CDK4/6 inhibitors like abemaciclib and palbociclib have extensive clinical data. The table below summarizes real-world comparative effectiveness data for these established treatments in

**HR+/HER2- metastatic breast cancer**, which highlights the type of information not yet available for **Avotaciclilb** [3].

| CDK4/6 Inhibitor                       | Median Overall Survival (OS) | Hazard Ratio (HR) for OS     | Common Adverse Events           |
|----------------------------------------|------------------------------|------------------------------|---------------------------------|
| <b>Abemaciclib</b> + Endocrine Therapy | 6.0 years [3]                | 0.80 (95% CI: 0.72-0.90) [3] | Higher rates of diarrhea [3]    |
| <b>Palbociclib</b> + Endocrine Therapy | 5.0 years [3]                | Reference [3]                | Higher rates of neutropenia [3] |

## Interpretation of Available Information

The lack of comparative data for **Avotaciclilb** is due to its early stage of development.

- **Preclinical vs. Clinical Data:** The available *in vitro* data (such as IC50 values) are useful for early research but cannot be directly compared to the patient-centered clinical outcomes (like Overall Survival) that define the efficacy of established drugs [3] [2] [4].
- **Different Molecular Targets:** **Avotaciclilb** primarily inhibits **CDK1**, a key regulator of cell division (mitosis) [1] [2]. The established CDK4/6 inhibitors work earlier in the cell cycle, during the G1 phase [5]. This difference in target means their applications and effect profiles are not directly comparable.

## Experimental Workflow for Inhibitor Evaluation

To provide context for how the effect size of kinase inhibitors like **Avotaciclilb** is measured through the drug development process, the following diagram outlines a generalized preclinical to clinical workflow.

## Typical Workflow for Evaluating Kinase Inhibitors



[Click to download full resolution via product page](#)

Based on this workflow, **Avotaciclub** is currently in the early stages, primarily associated with **in vitro profiling** data. The established CDK4/6 inhibitors have progressed through the entire pipeline and now have robust **real-world evidence** supporting their use [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. Avotaciclib (BEY1107) | CDK1 Inhibitor [[medchemexpress.com](https://medchemexpress.com)]
3. metastatic breast cancer: A propensity-matched ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Overall survival with abemaciclib in early breast cancer [[sciencedirect.com](https://www.sciencedirect.com)]
5. A narrative review of the clinical development of CDK4/6 ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Avotaciclib effect size measurement]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-effect-size-measurement>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)